molecular formula C5H3F2NO B1612212 3,5-Difluoropyridin-4-ol CAS No. 253435-48-2

3,5-Difluoropyridin-4-ol

Cat. No.: B1612212
CAS No.: 253435-48-2
M. Wt: 131.08 g/mol
InChI Key: HRCZASSCYKBJMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridin-4-ol typically involves the nucleophilic substitution of halogenated pyridines. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in good yield and purity.

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality .

Scientific Research Applications

Chemistry: 3,5-Difluoropyridin-4-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents. The presence of fluorine atoms often enhances the biological activity and metabolic stability of drug candidates .

Industry: The compound is used in the production of agrochemicals, where fluorinated derivatives are known for their improved efficacy and environmental stability .

Comparison with Similar Compounds

  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 3,4-Difluoropyridine
  • 2,5-Difluoropyridine

Uniqueness: 3,5-Difluoropyridin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group in the pyridine ring. This combination imparts distinct reactivity and biological properties compared to other fluorinated pyridines .

Properties

IUPAC Name

3,5-difluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCZASSCYKBJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612325
Record name 3,5-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253435-48-2
Record name 3,5-Difluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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